molecular formula C18H16N2O2 B5808381 1-methoxy-N-(3-pyridinylmethyl)-2-naphthamide

1-methoxy-N-(3-pyridinylmethyl)-2-naphthamide

Cat. No. B5808381
M. Wt: 292.3 g/mol
InChI Key: WFTDJGYEKONRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-N-(3-pyridinylmethyl)-2-naphthamide, also known as MPA-2, is a synthetic compound that belongs to the class of naphthamides. It has been widely studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

1-methoxy-N-(3-pyridinylmethyl)-2-naphthamide is believed to exert its effects by binding to and modulating the activity of certain receptors in the brain, including the serotonin 5-HT1A and dopamine D2 receptors. By modulating the activity of these receptors, this compound is able to regulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, as well as to increase the activity of certain enzymes involved in the metabolism of these neurotransmitters. Additionally, this compound has been shown to decrease the levels of stress hormones such as corticosterone, suggesting that it may have anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methoxy-N-(3-pyridinylmethyl)-2-naphthamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have consistent effects across different animal models, suggesting that it may be a reliable tool for studying the neurobiology of anxiety and depression. However, one limitation of using this compound is that it has not been extensively studied in humans, and its effects in humans may differ from those observed in animal models.

Future Directions

There are a number of future directions for research on 1-methoxy-N-(3-pyridinylmethyl)-2-naphthamide. One area of interest is the potential use of this compound in the treatment of anxiety and depression in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, there is potential for the development of novel compounds based on the structure of this compound that may have improved efficacy and reduced side effects compared to currently available treatments for anxiety and depression.

Synthesis Methods

The synthesis of 1-methoxy-N-(3-pyridinylmethyl)-2-naphthamide involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. This compound is then reacted with 3-pyridinemethanol in the presence of a base to form 1-(3-pyridinylmethyl)-2-naphthol. Finally, the methoxy group is introduced by reacting the compound with dimethyl sulfate in the presence of a base to form this compound.

Scientific Research Applications

1-methoxy-N-(3-pyridinylmethyl)-2-naphthamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the treatment of anxiety and depression. Additionally, this compound has been shown to modulate the activity of the dopamine and serotonin systems, which are involved in the regulation of mood and behavior.

properties

IUPAC Name

1-methoxy-N-(pyridin-3-ylmethyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-22-17-15-7-3-2-6-14(15)8-9-16(17)18(21)20-12-13-5-4-10-19-11-13/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTDJGYEKONRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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